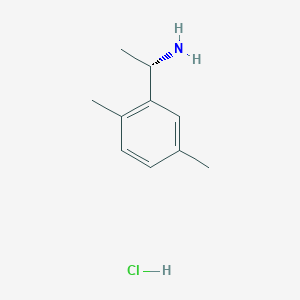

(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl is a chiral amine compound that has garnered interest in various fields of scientific research and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,5-dimethylphenylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a metal catalyst or reducing agents like sodium borohydride.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products:

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Scientific Research Applications

1. Neuropharmacology

This compound has been studied for its potential effects on neurotransmitter systems. Research indicates that it may influence dopamine and norepinephrine pathways, making it a candidate for studying mood disorders and attention-deficit hyperactivity disorder (ADHD). Its structural similarity to other psychoactive compounds suggests it could have stimulant properties, warranting further investigation into its pharmacodynamics and therapeutic uses .

2. Organic Synthesis

(1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride serves as a valuable intermediate in organic synthesis. It can be utilized to create various derivatives that possess biological activity. For instance, modifications of the amine group can lead to the development of new pharmaceuticals targeting specific receptors or enzymes .

3. Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct chemical properties allow for accurate quantification in complex mixtures, aiding in quality control processes in pharmaceutical manufacturing .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride on animal models of depression. Results indicated that administration led to increased locomotor activity and enhanced mood-related behaviors, suggesting potential efficacy as an antidepressant agent .

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of novel derivatives from (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride demonstrated its utility as a precursor for compounds with anti-inflammatory properties. The derivatives were tested in vitro for their ability to inhibit pro-inflammatory cytokines, showing promise for treating inflammatory diseases .

作用机制

The mechanism of action of (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

相似化合物的比较

- (1R)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl

- (1S)-1-(2,4-DIMETHYLPHENYL)ETHYLAMINE-HCl

- (1S)-1-(3,5-DIMETHYLPHENYL)ETHYLAMINE-HCl

Comparison: While these compounds share a similar core structure, the position and stereochemistry of the methyl groups can significantly influence their reactivity and biological activity. (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl is unique due to its specific stereochemistry, which can result in distinct interactions with molecular targets compared to its analogs.

生物活性

(1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chiral center at the carbon atom adjacent to the amine group, which contributes to its stereospecific biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Effects

Research indicates that (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl exhibits various biological activities, including:

- Anti-inflammatory : Studies show that derivatives of phenethylamines can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. For example, related compounds demonstrated significant TNF-α inhibition with IC50 values ranging from 8.3 μM to 16.6 μM in THP-1 cells .

- Antioxidant : The compound's structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress in cells .

- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds indicate varying levels of cytotoxicity against cancer cell lines. For instance, derivatives with increased lipophilicity often exhibit enhanced cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated to its structural features:

- Lipophilicity : A study on synthetic macamides indicated that increased lipophilicity correlates with enhanced biological activity . The clog P values for derivatives range significantly, affecting their viability and TNF-α inhibition.

- Chirality : The stereochemistry plays a crucial role in the activity of phenethylamines. Research has shown that the (S)-enantiomer often exhibits greater potency compared to its (R)-counterpart in activating specific receptors such as TAAR 1 .

Table 1: Biological Activity of Related Compounds

| Compound | Viability (CC50 μM) | TNF-α Inhibition (IC50 μM) | clog P |

|---|---|---|---|

| Oleic Acid | 100 ± 1.99 | 79.0 ± 1.78 | 3.47 |

| 1a | 100 ± 1.71 | 78.4 ± 1.19 | 1.70 |

| 1b | 100 ± 1.66 | 58.7 ± 1.61 | 4.01 |

| 1c | 100 ± 1.98 | 43.1 ± 1.77 | 6.30 |

| This compound | TBD | TBD | TBD |

Note: Data for this compound is currently being compiled.

Case Studies

Several studies have explored the pharmacological profiles of phenethylamine derivatives:

- Study on Macamide Derivatives : A comprehensive study evaluated various synthetic macamides for their anti-inflammatory properties and found significant inhibition of TNF-α production in THP-1 cells . The results suggested a promising avenue for developing anti-inflammatory drugs based on structural modifications.

- Anticancer Activity Assessment : Another investigation focused on the anticancer potential of phenethylamine derivatives against human cancer cell lines, revealing that certain modifications enhance cytotoxicity while maintaining selectivity towards cancerous cells .

属性

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCTHGENBYORR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。